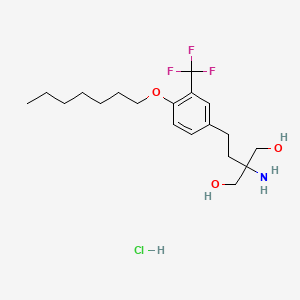

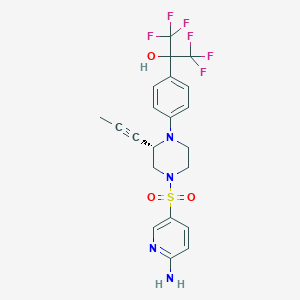

Amiselimod hydrochloride

概要

説明

アミセリモド塩酸塩は、新規なスフィンゴシン1リン酸受容体1モジュレーターです。 他のスフィンゴシン1リン酸受容体モジュレーターと比較して、良好な心臓安全性プロファイルが知られています . この化合物は、主に慢性大腸炎やクローン病などの自己免疫疾患の治療に使用されています .

作用機序

アミセリモド塩酸塩は、リンパ球上のスフィンゴシン1リン酸受容体の機能的アンタゴニストとして作用します。この受容体を阻害することで、リンパ球トラフィッキングを調節し、大腸へのコリトジェニックなTh1およびTh17細胞の浸潤を防ぎます。 このメカニズムは、慢性大腸炎やその他の自己免疫疾患の発症を抑制するのに役立ちます .

類似の化合物との比較

アミセリモド塩酸塩は、フィンゴリモドなどの他のスフィンゴシン1リン酸受容体モジュレーターと比較されます。

フィンゴリモド: 有効性が知られていますが、徐脈に関連しています。

シポニモド: 機能は似ていますが、安全性プロファイルが異なります。

オザニモド: 異なる薬物動態特性を持つ別のモジュレーター

生化学分析

Biochemical Properties

Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that this compound influences cell function by regulating lymphocyte trafficking .

Molecular Mechanism

The molecular mechanism of action of this compound involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, oral administration of this compound (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg this compound administered daily one week after cell transfer inhibited the development of chronic colitis .

Metabolic Pathways

This compound is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .

準備方法

アミセリモド塩酸塩の合成は、複数のステップからなります。 重要な合成経路には、スフィンゴシン1リン酸受容体アゴニズムを示す活性代謝物MT-1303リン酸の調製が含まれます . アミセリモド塩酸塩の工業生産方法は、高純度と高収率を確保するために設計されていますが、反応条件に関する具体的な詳細は、所有権上の理由により公開されていません。

化学反応の分析

アミセリモド塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物内の官能基を変化させる可能性があり、その効力を影響を与える可能性があります。

還元: この反応は、化合物の構造を改変し、生物学的標的との相互作用に影響を与える可能性があります。

科学研究の応用

アミセリモド塩酸塩は、いくつかの科学研究の応用があります。

化学: スフィンゴシン1リン酸受容体モジュレーションを研究するためのモデル化合物として使用されます。

生物学: 研究者は、リンパ球トラフィッキングと免疫応答調節を調べるために使用しています。

科学的研究の応用

Amiselimod hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study sphingosine 1-phosphate receptor modulation.

Biology: Researchers use it to investigate lymphocyte trafficking and immune response regulation.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents.

類似化合物との比較

Amiselimod hydrochloride is compared with other sphingosine 1-phosphate receptor modulators, such as:

Fingolimod: Known for its efficacy but associated with bradycardia.

Siponimod: Similar in function but with different safety profiles.

Ozanimod: Another modulator with distinct pharmacokinetic properties

This compound stands out due to its favorable cardiac safety profile and its potential for treating a broader range of autoimmune diseases .

特性

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVJGOVRLHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942398-84-7 | |

| Record name | Amiselimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISELIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B605406.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)